molecular formula C7H16 B089610 2,4-Dimethylpentane CAS No. 108-08-7

2,4-Dimethylpentane

Cat. No.: B089610
CAS No.: 108-08-7
M. Wt: 100.2 g/mol
InChI Key: BZHMBWZPUJHVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylpentane is an alkane with the chemical formula C7H16. It is a colorless hydrocarbon that is produced in large quantities in oil refineries. This compound is often referred to as “alkylate” and is blended with other gasoline components to give a high octane fuel. Unlike n-heptane, this compound is a desirable fuel because its branched structure allows combustion without knocking .

Mechanism of Action

Target of Action

2,4-Dimethylpentane is an alkane with the chemical formula [(CH3)2CH]2CH2[(CH_3)_2CH]_2CH_2[(CH3​)2​CH]2​CH2​ Instead, it is primarily used as a fuel component due to its high octane rating .

Mode of Action

The mode of action of this compound is primarily physical rather than biological. It is often referred to as “alkylate”, and it is blended with other gasoline components to give a high octane fuel . Its branched structure allows combustion without knocking , which makes it a desirable fuel component.

Biochemical Pathways

It is produced in large quantities in oil refineries, resulting from the alkylation of isobutane by propylene .

Result of Action

The primary result of the action of this compound is the release of energy in the form of heat and light when it is combusted. This makes it valuable as a component of gasoline and other fuels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylpentane is typically synthesized through the alkylation of isobutane by propylene. This process is acid-catalyzed, often using sulfuric acid or hydrofluoric acid as the catalyst. The reaction conditions generally involve moderate temperatures and pressures to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the production of this compound involves the same alkylation process but on a much larger scale. The reaction is carried out in large reactors where isobutane and propylene are mixed in the presence of an acid catalyst. The resulting product is then separated and purified to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpentane primarily undergoes combustion reactions. When combusted in the presence of oxygen, it produces carbon dioxide and water. This reaction is highly exothermic and is the basis for its use as a high-octane fuel .

Common Reagents and Conditions:

    Combustion: Requires oxygen and an ignition source.

    Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate, though this is less common due to its primary use as a fuel.

Major Products:

Scientific Research Applications

2,4-Dimethylpentane has several applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethylpentane is unique due to its specific branched structure, which provides a high octane rating and efficient combustion properties. This makes it particularly valuable in the production of high-performance fuels .

Properties

IUPAC Name

2,4-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16/c1-6(2)5-7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHMBWZPUJHVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059358
Record name 2,4-Dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,4-Dimethylpentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16435
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

79.4 [mmHg]
Record name 2,4-Dimethylpentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16435
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

108-08-7
Record name 2,4-Dimethylpentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylpentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DIMETHYLPENTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentane, 2,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylpentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIMETHYLPENTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JT8Q9QOHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylpentane
Reactant of Route 2
2,4-Dimethylpentane
Reactant of Route 3
2,4-Dimethylpentane
Reactant of Route 4
Reactant of Route 4
2,4-Dimethylpentane
Reactant of Route 5
Reactant of Route 5
2,4-Dimethylpentane
Reactant of Route 6
2,4-Dimethylpentane
Customer
Q & A

Q1: What is the molecular formula and weight of 2,4-Dimethylpentane?

A1: this compound has the molecular formula C7H16 and a molecular weight of 100.20 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic peaks are not discussed in the provided papers, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to characterize this compound. [, , ]

Q3: How does the structure of this compound affect its physical properties?

A3: The branched structure of this compound influences its boiling point, melting point, and density compared to linear alkanes. [] Additionally, its branched nature significantly impacts its thermal diffusion behavior in mixtures. [, ]

Q4: How is this compound used in photocatalysis studies?

A4: this compound serves as a model compound, mimicking the branched structure of polypropylene, in studies investigating the photocatalytic oxidation of polyolefins using zinc oxide. [] This helps researchers understand the degradation mechanisms and product formation in such systems.

Q5: Can you elaborate on the significance of the methyl group position in this compound during photooxidation?

A5: Research indicates that the β-position of methyl groups to tertiary carbons in this compound favors the formation of γ-lactones during photooxidation. [] This insight is crucial for understanding degradation pathways and potential product formation in related systems like polypropylene.

Q6: How is computational chemistry being used to study this compound?

A6: Researchers employ Monte Carlo simulations with anisotropic united atom models like AUA4 to predict physical properties of this compound, such as surface tension and vapor pressure, as a function of temperature. [, ]

Q7: What insights do these simulations provide about this compound?

A7: These simulations help researchers understand the behavior of this compound at a molecular level. For instance, simulations using the AUA4 model accurately predicted the surface tension of this compound at different temperatures, validating the model's accuracy. []

Q8: Beyond property prediction, how else are simulations useful in studying this compound?

A8: Simulations are valuable for investigating the behavior of this compound in mixtures. For example, reverse non-equilibrium molecular dynamics simulations were employed to understand the thermal diffusion of this compound in benzene, revealing the influence of branching on the Soret coefficient. []

Q9: How does the structure of this compound relate to its reactivity?

A9: The presence of tertiary and secondary C-H bonds in this compound influences its reactivity towards radical species like t-butoxy radicals. [] Studies have shown that the tertiary C-H bond is more susceptible to abstraction than the secondary ones.

Q10: Does the steric hindrance of this compound's structure play a role in its reactivity?

A10: Yes, the steric hindrance around specific C-H bonds in this compound can significantly impact its reactivity. For instance, studies comparing this compound with 3-methylpentane revealed that the former is less reactive toward t-butoxy radicals due to the steric hindrance around its tertiary and secondary C-H bonds. []

Q11: How does the presence of benzene affect the reactivity of this compound?

A11: Studies have shown that the rate of hydrogen abstraction from this compound by t-butoxy radicals is slower in benzene compared to neat solutions. [] This is attributed to the solvation of the t-butoxy radical by benzene, altering its reactivity.

Q12: What analytical techniques are used to study this compound in complex mixtures?

A12: Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is commonly employed for analyzing this compound in complex mixtures, such as crude oil samples or reaction products. [, ]

Q13: Are there any known alternatives to this compound in its various applications?

A13: The choice of alternatives to this compound depends heavily on the specific application. For instance, while other branched alkanes might be suitable substitutes in certain cases, different compounds would be required for photocatalysis studies depending on the research goals.

Q14: What resources are important for research involving this compound?

A15: Access to analytical tools like GC-MS and NMR is crucial for studying this compound. Additionally, computational resources enabling molecular dynamics simulations are essential for understanding its properties and behavior in various systems. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.